H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH

Growth Hormone Regulation Pituitary Function Leptin Fragment Pharmacology

Leptin (126-140) is the only fragment with documented dose-dependent GH inhibition in humans (50–400 µg i.v.) without confounding LH, FSH, PRL, TSH, or ACTH effects—unlike fragment 116-130 (gonadotropin-active) or fragments >140 (inactive in vivo). It is one of only three fragments reducing food intake (~15%) and body weight in ob/ob mice. Validated as an immunogen for high-sensitivity RIA (5 pmol/L, intra-assay CV <4.8%). Synthetic manufacture ensures batch consistency unattainable with recombinant full-length leptin.

Molecular Formula C65H103N15O26
Molecular Weight 1510.6 g/mol
CAS No. 313220-09-6
Cat. No. B1644442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH
CAS313220-09-6
Molecular FormulaC65H103N15O26
Molecular Weight1510.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C65H103N15O26/c1-29(2)19-39(73-62(102)45(28-82)78-61(101)42(23-51(92)93)74-60(100)41(21-31(5)6)76-64(104)53(34(10)83)80-55(95)37(66)15-17-49(88)89)56(96)68-24-46(85)67-25-48(87)79-52(32(7)8)63(103)75-40(20-30(3)4)59(99)72-38(16-18-50(90)91)58(98)70-33(9)54(94)77-44(27-81)57(97)69-26-47(86)71-43(65(105)106)22-35-11-13-36(84)14-12-35/h11-14,29-34,37-45,52-53,81-84H,15-28,66H2,1-10H3,(H,67,85)(H,68,96)(H,69,97)(H,70,98)(H,71,86)(H,72,99)(H,73,102)(H,74,100)(H,75,103)(H,76,104)(H,77,94)(H,78,101)(H,79,87)(H,80,95)(H,88,89)(H,90,91)(H,92,93)(H,105,106)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,52-,53-/m0/s1
InChIKeyOFBSMWPGQQSMDM-IFESIFJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leptin (126-140) (Human) CAS 313220-09-6: C-Terminal Fragment Identity, Molecular Profile, and Procurement Specifications


H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH (CAS 313220-09-6), commonly designated Leptin (126-140) (human) or Obese Gene Peptide (126-140), is a synthetic 15-amino-acid peptide corresponding to the C-terminal residues 126–140 of the human leptin hormone [1]. With a molecular formula of C₆₅H₁₀₃N₁₅O₂₆ and a molecular weight of 1510.6 g/mol, the compound is supplied as a lyophilized white powder with a typical HPLC purity of ≥95%, and is stored at −20°C for long-term stability . This fragment has been employed as a critical tool in both radioimmunoassay development for serum leptin quantification and in clinical investigations of pituitary growth hormone (GH) regulation, establishing its distinct functional identity among leptin-derived peptides [1][2].

Why Leptin (126-140) (Human) Cannot Be Interchanged with Other Leptin Fragments: Functional Divergence Across the C-Terminal Domain


Leptin-derived peptide fragments spanning the C-terminal region display markedly divergent biological activities despite structural overlap, rendering generic substitution scientifically invalid. Leptin (126-140) exhibits a specific inhibitory effect on both spontaneous and GHRH-induced GH secretion in humans, an activity that is absent in the adjacent fragment Leptin (116-130) amide, which fails to alter basal GH secretion while instead modulating LH and FSH release [1][2]. Furthermore, structure-activity relationship studies mapping leptin's functional domains have demonstrated that the active epitopes for food intake suppression and body weight regulation are localized between residues 106–140, with fragments outside this region (e.g., 136–150, 146–160, 156–167) showing no in vivo efficacy [3]. Consequently, interchange of even closely related leptin fragments introduces the risk of both loss of the desired GH-modulatory activity and acquisition of unintended endocrine effects, with direct implications for experimental reproducibility and procurement decision-making.

Head-to-Head Quantitative Evidence: Procurement-Relevant Differentiation of Leptin (126-140) (Human) from Closest Analogs


Selective Inhibition of Spontaneous and GHRH-Stimulated GH Secretion in Humans: Leptin (126-140) vs. Leptin (116-130) Amide

Leptin (126-140) is the only C-terminal leptin fragment for which selective GH suppression has been demonstrated in a controlled human clinical study. In eight healthy non-obese men, intravenous infusion of leptin (126-140) at 50 µg over 150 min significantly reduced the mean nadir and 45-min values of spontaneous GH secretion compared with the control study, and co-administration of 100 µg leptin (126-140) with GHRH(1-44)NH₂ (10 µg i.v.) produced significant inhibition of the GH response AUC (P<0.001); higher doses (200–400 µg) yielded even greater suppression [1]. By direct contrast, the closely related fragment leptin (116-130) amide, tested at concentrations of 10⁻⁹–10⁻⁵ M on incubated rat hemi-pituitaries, failed to alter basal GH secretion, with the authors explicitly concluding 'neither recombinant leptin nor leptin(116-130) amide were able to change basal PRL and GH secretion in vitro' [2]. This functional divergence is attributable to the precise amino acid sequence boundary: residues 126–140 encompass an epitope critical for GH-regulatory activity that is not present in the 116–130 fragment.

Growth Hormone Regulation Pituitary Function Leptin Fragment Pharmacology

In Vivo Body Weight Suppression in ob/ob Mice: Leptin (126-140) vs. Fragments 136–167

Leptin (126-140) belongs to a restricted subset of leptin fragments (106–140 region) that retain in vivo body weight-regulatory activity. In a 28-day study in female C57BL/6J ob/ob mice, daily 1-mg i.p. injections of LEP-(126-140) resulted in only a 4.2% net body weight increase compared with a 14.7% increase for vehicle-injected controls (P<0.01), representing a 10.5-percentage-point reduction in weight gain [1]. Within the first 7 days, mice receiving LEP-(126-140) lost 9.8% of their initial body weight. By contrast, fragments LEP-(136-150), LEP-(146-160), and LEP-(156-167) showed weight gains of 20.3%, 25.0%, and 24.8% respectively — not significantly different from vehicle — demonstrating a sharp loss of biological activity beyond residue 140 [1]. Concurrently, food intake was reduced by 15% in groups receiving LEP-(106-120), LEP-(116-130), or LEP-(126-140), but not in groups receiving LEP-(136-150), LEP-(146-160), or LEP-(156-167) [1].

Anti-Obesity Peptide Body Weight Regulation Leptin Fragment SAR

Validated Radioimmunoassay Antigen: Analytical Performance of Leptin (126-140)-Based RIA vs. Commercial Intact Leptin Assay

Leptin (126-140) has been specifically validated as an effective immunogen for the generation of polyclonal antibodies used in a sensitive and specific radioimmunoassay (RIA) for human serum leptin. Using polyclonal antibodies raised in rabbits against the leptin(126-140)-hemocyanin conjugate, the assay achieved a sensitivity of approximately 5 pmol/L (equivalent to 0.5 fmol/tube), with intra-assay variation below 4.8% and inter-assay variation below 8.3% at 100 pmol/L [1]. Performance compared favorably with a commercial assay employing antibodies against intact recombinant leptin (R=0.96, P<0.0001), confirming that the fragment-based approach yields analytically equivalent quantification while offering the practical advantages of synthetic peptide availability, lot-to-lot consistency, and avoidance of recombinant protein production [1]. No equivalent validated RIA platform has been reported for other C-terminal fragments such as leptin (116-130) or (138-167).

Leptin Quantification Radioimmunoassay Development Clinical Biomarker Measurement

Pituitary Selectivity Profile: Leptin (126-140) Spares Non-GH Pituitary Hormones, Unlike Leptin (116-130)

A critical differentiation point for scientific selection is the pituitary hormone selectivity profile. In the clinical study by Hanew (2003), administration of leptin (126-140) (50–100 µg i.v.) produced significant suppression of GH secretion while other pituitary hormones — including prolactin, LH, FSH, TSH, and ACTH — were not affected [1]. Furthermore, endogenous leptin secretion was not significantly reduced by fragment administration, indicating a targeted pharmacological effect on the GH axis without feedback disruption of leptin production [1]. In stark contrast, leptin (116-130) amide, studied at concentrations of 10⁻⁹–10⁻⁵ M on rat hemi-pituitaries, significantly decreased both LH and FSH secretion at all doses tested while leaving GH and PRL unchanged — an entirely different endocrine fingerprint [2]. This orthogonal selectivity means that experimental designs investigating GH-specific pathways require the 126-140 fragment, whereas gonadotropin-focused studies would be confounded by its use.

Endocrine Selectivity Pituitary Hormone Panel Leptin Fragment Specificity

Defined Physicochemical and Storage Specifications: Procurement-Grade Characterization of Leptin (126-140)

From a procurement perspective, Leptin (126-140) is offered with well-defined quality specifications that enable objective vendor comparisons: HPLC purity ≥95% (with grades up to 98% available), molecular weight 1510.6 g/mol, white lyophilized powder form, and recommended storage at −20°C with a documented shelf life of 2 years under recommended conditions [1]. Physical properties include predicted density of 1.341±0.06 g/cm³ and predicted pKa of 3.07±0.10 . These specifications are comparable to those of other commercial leptin fragments such as Leptin (22-56) (MW 3950.55, CAS 183598-56-3, purity ≥95%) and Leptin (116-130) (MW ~1561, CAS 189224-35-9), but the combination of moderate molecular weight (facilitating synthesis and solubility relative to larger fragments) and the C-terminal epitope retention is unique among procurement-available leptin peptides .

Peptide Procurement Quality Specifications Stability Parameters

Optimal Application Scenarios for Leptin (126-140) (Human) Based on Quantified Differential Evidence


Human Clinical Studies Investigating GH Axis Suppression by Leptin-Derived Peptides

Leptin (126-140) is the only leptin fragment with documented dose-dependent inhibition of both spontaneous and GHRH-stimulated GH secretion in human subjects [1]. It should be prioritized in any clinical protocol examining the leptin-GH axis interaction, where the selectivity for GH without confounding effects on LH, FSH, PRL, TSH, or ACTH (as demonstrated in the Hanew 2003 clinical trial) is essential for clean endpoint interpretation [1]. The established dosing range (50–400 µg i.v.) provides a directly translatable protocol for clinical investigators [1].

Leptin Radioimmunoassay (RIA) Development and Serum Biomarker Quantification

The fragment's validated performance as an immunogen for polyclonal antibody generation, yielding a sensitive (5 pmol/L) and precise (intra-assay CV <4.8%) RIA that correlates strongly (R=0.96) with commercial intact-leptin assays, makes it the antigen of choice for laboratories developing or running leptin immunoassays [2]. The synthetic nature of the fragment ensures batch-to-batch consistency that is difficult to achieve with recombinant full-length leptin, reducing inter-lot variability in longitudinal clinical biomarker studies [2].

Preclinical Obesity Research Requiring C-Terminal Leptin Activity with Documented In Vivo Efficacy

For rodent models of obesity investigating the leptin signaling pathway, Leptin (126-140) is one of only three fragments (together with 106-120 and 116-130) that significantly reduces food intake (by 15%) and attenuates body weight gain in ob/ob mice [3]. Unlike the 116-130 fragment, however, it retains GH-selective activity, making it the preferred choice when both GH modulation and metabolic endpoints are measured in the same experimental paradigm [1][3]. Fragments beyond residue 140 (136-150, 146-160, 156-167) should be excluded as they lack in vivo efficacy [3].

Structure-Activity Relationship (SAR) Studies Mapping Leptin's Functional Epitopes

The sharp functional boundary at residue 140 — where body weight regulatory activity is lost — positions Leptin (126-140) as an indispensable tool for SAR studies aiming to define the minimal active C-terminal epitope of leptin [3]. Coupled with the orthogonal selectivity profile relative to the 116-130 fragment (GH suppression vs. gonadotropin suppression), this peptide enables precise dissection of which amino acid residues mediate distinct endocrine activities of the leptin C-terminus [1][3].

Quote Request

Request a Quote for H-Glu-Thr-Leu-Asp-Ser-Leu-Gly-Gly-Val-Leu-Glu-Ala-Ser-Gly-Tyr-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.